molecular formula C21H25FN2O4S B12183951 N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide

N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide

Cat. No.: B12183951
M. Wt: 420.5 g/mol
InChI Key: YCQTVALKMACZIU-UHFFFAOYSA-N
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Description

N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is a synthetic organic compound that belongs to a class of molecules known for their diverse applications in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dioxothiolane ring: This can be achieved through the oxidation of a thiolane precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

    Attachment of the fluorophenoxyethylamine moiety: This step may involve nucleophilic substitution reactions where 2-(2-fluorophenoxy)ethylamine reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxothiolane ring can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction of the dioxothiolane ring can yield thiolane derivatives.

    Substitution: The benzyl group and fluorophenoxyethylamine moiety can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products

    Oxidation products: Sulfone derivatives.

    Reduction products: Thiolane derivatives.

    Substitution products: Various substituted benzyl and fluorophenoxyethylamine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-{[2-(2-chlorophenoxy)ethyl]amino}acetamide
  • N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-{[2-(2-bromophenoxy)ethyl]amino}acetamide

Uniqueness

N-benzyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2-{[2-(2-fluorophenoxy)ethyl]amino}acetamide is unique due to the presence of the fluorophenoxyethylamine moiety, which can impart distinct electronic and steric properties compared to its chloro- and bromo- analogs

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

Molecular Formula

C21H25FN2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-[2-(2-fluorophenoxy)ethylamino]acetamide

InChI

InChI=1S/C21H25FN2O4S/c22-19-8-4-5-9-20(19)28-12-11-23-14-21(25)24(15-17-6-2-1-3-7-17)18-10-13-29(26,27)16-18/h1-9,18,23H,10-16H2

InChI Key

YCQTVALKMACZIU-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)CNCCOC3=CC=CC=C3F

Origin of Product

United States

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